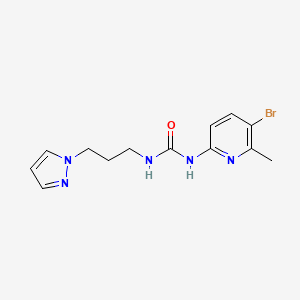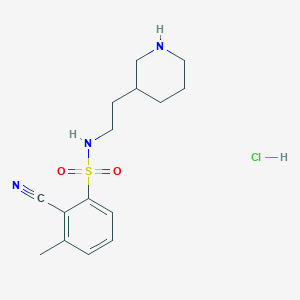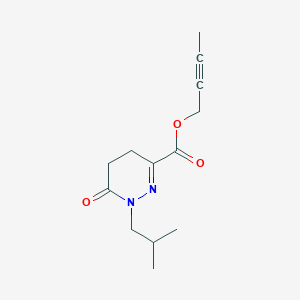![molecular formula C11H10ClFN2O3S B7632630 2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide](/img/structure/B7632630.png)
2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide, commonly referred to as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. The compound has been studied extensively for its ability to modulate CFTR function and has shown promise as a potential therapeutic agent for cystic fibrosis (CF) and other CFTR-related diseases.
Mecanismo De Acción
2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamideinh-172 acts as a non-competitive inhibitor of 2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide by binding to a site on the channel protein that is distinct from the ATP binding site. The compound blocks chloride ion transport through the 2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide channel by stabilizing the closed state of the channel and preventing its opening in response to cAMP-mediated activation.
Biochemical and Physiological Effects:
2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamideinh-172 has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In airway epithelial cells, the compound reduces the height of the airway surface liquid layer and increases the viscosity of mucus, leading to improved mucociliary clearance. In pancreatic duct cells, 2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamideinh-172 reduces bicarbonate secretion and increases the viscosity of pancreatic juice, potentially contributing to the development of pancreatitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamideinh-172 as a research tool is its high potency and specificity for 2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide inhibition. The compound has been shown to be effective at nanomolar concentrations and has minimal off-target effects on other ion channels or transporters. However, one limitation of 2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamideinh-172 is its potential for non-specific effects on cellular processes that are not directly related to 2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide function. In addition, the compound has limited solubility in aqueous solutions, which may affect its bioavailability and potency in certain experimental systems.
Direcciones Futuras
Future research on 2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamideinh-172 is likely to focus on its potential as a therapeutic agent for CF and other 2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide-related diseases. Clinical trials of 2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamideinh-172 in CF patients are currently underway, and early results have shown promise for its ability to improve lung function and reduce pulmonary exacerbations. In addition, future studies may investigate the use of 2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamideinh-172 in combination with other 2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide modulators or gene therapies to enhance its therapeutic efficacy. Finally, further research is needed to fully understand the molecular mechanisms underlying the effects of 2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamideinh-172 on cellular processes and to identify potential off-target effects that may limit its clinical utility.
Métodos De Síntesis
2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamideinh-172 was first synthesized and characterized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves the reaction of 2-chloro-6-fluorobenzenesulfonyl chloride with N-prop-2-ynylacetamide in the presence of a base catalyst. The resulting product is purified by column chromatography and characterized by spectroscopic methods.
Aplicaciones Científicas De Investigación
2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamideinh-172 has been widely used as a research tool to study the function and regulation of 2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide in various cell types and tissues. The compound has been shown to inhibit 2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide-mediated chloride transport in a dose-dependent manner and has been used to investigate the role of 2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide in ion and fluid transport in the airways, pancreas, and other organs.
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2O3S/c1-2-6-14-10(16)7-15-19(17,18)11-8(12)4-3-5-9(11)13/h1,3-5,15H,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAOYIKCZXVJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CNS(=O)(=O)C1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-1-(3-hydroxy-4-methylpiperidin-1-yl)ethanone](/img/structure/B7632560.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[1-(dimethylamino)-2,3-dihydroinden-1-yl]methanone](/img/structure/B7632564.png)
![[3-(1-Aminoethyl)piperidin-1-yl]-(4-methylthiophen-3-yl)methanone;hydrochloride](/img/structure/B7632569.png)
![1-(4-chloro-2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine](/img/structure/B7632572.png)
![N-[2-[(4-chloro-2-methylphenyl)methylamino]ethyl]-2-methylpropanamide](/img/structure/B7632577.png)

![3,4-Dimethyl-5-[(3-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7632589.png)
![1-[4-(2,5-Dimethylfuran-3-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7632596.png)
![[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)
![3-[(2-Methoxy-5-methylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7632615.png)

![3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632629.png)
![4-bromo-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7632646.png)